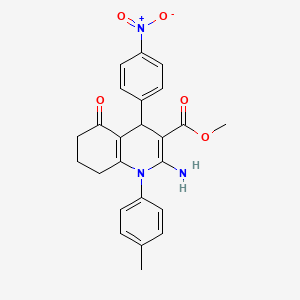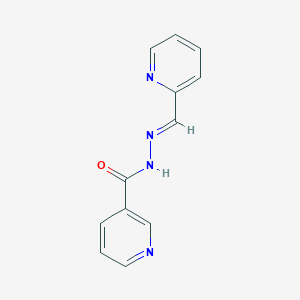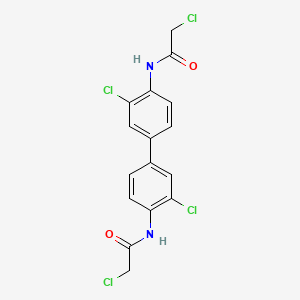![molecular formula C24H23NO5 B11101798 2-[2-(3,4-dimethoxyphenyl)ethyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B11101798.png)
2-[2-(3,4-dimethoxyphenyl)ethyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-dimethoxyphenyl)ethyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione can be achieved through a multi-step process involving the following key steps:
Formation of the Isoindole Core: This can be done by cyclization of a suitable precursor, such as a phthalic anhydride derivative, with an amine.
Introduction of the Ethanobenzo Group: This step involves the addition of an ethanobenzo group to the isoindole core through a Friedel-Crafts alkylation reaction.
Attachment of the Dimethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Phthalic Anhydride Derivatives: These compounds share the isoindole core structure and have similar chemical properties.
Dimethoxyphenyl Compounds: Compounds with the dimethoxyphenyl group exhibit similar reactivity and biological activity.
Uniqueness
The unique combination of the isoindole core, ethanobenzo group, and dimethoxyphenyl group in 2-[2-(3,4-dimethoxyphenyl)ethyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione provides it with distinct chemical and biological properties that may not be present in other similar compounds.
Properties
Molecular Formula |
C24H23NO5 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
11-[2-(3,4-dimethoxyphenyl)ethyl]-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione |
InChI |
InChI=1S/C24H23NO5/c1-29-18-8-7-13(11-19(18)30-2)9-10-25-23(27)21-16-12-17(26)20(22(21)24(25)28)15-6-4-3-5-14(15)16/h3-8,11,16,20-22H,9-10,12H2,1-2H3 |
InChI Key |
NLWSWWUEYFPEIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3C4CC(=O)C(C3C2=O)C5=CC=CC=C45)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-(4-bromophenyl)-1-(4-methylphenyl)-4-[(4-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}acetic acid](/img/structure/B11101723.png)
![4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11101737.png)

![{2-amino-4-(hydroxy-kappaO)-3-[1-(imino-kappaN)ethyl]benzonitrilato}(diphenyl)boron](/img/structure/B11101742.png)
![4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B11101743.png)
![4-fluoro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11101753.png)
![5-Bromo-2-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11101756.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11101760.png)
![(8Z)-8-{2-[4-(diethylamino)phenyl]hydrazinylidene}-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11101768.png)
![N-[3,5-bis(phenylsulfanyl)phenyl]-2,3-difluorobenzamide](/img/structure/B11101778.png)


![2-({2-[(2E)-2-(6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]-2-oxoethyl}sulfanyl)-N-phenylacetamide](/img/structure/B11101796.png)
